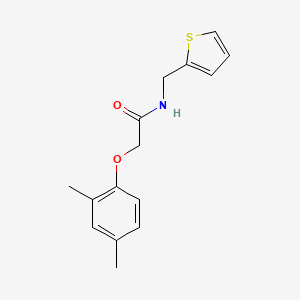![molecular formula C19H12ClN3O2S B6052476 N-(2-chlorophenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6052476.png)
N-(2-chlorophenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-chlorophenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” is a derivative of thiazolo[3,2-a]pyrimidines . Thiazolo[3,2-a]pyrimidines are known for their high antitumor, antibacterial, and anti-inflammatory activities . They are considered promising scaffolds for the design of new medicines, including anticancer drugs .
Synthesis Analysis
Thiazolo[3,2-a]pyrimidines can be synthesized through various methods . One of the most widely known methods is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . These building blocks can be halogen-containing ones such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane, as well as terminal alkynes .Molecular Structure Analysis
The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target . The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .Chemical Reactions Analysis
The 5H-Thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .Aplicaciones Científicas De Investigación
Anticancer Drug Design
Thiazolo[3,2-a]pyrimidine derivatives, including AKOS000455077, have shown promise as scaffolds for the design of new anticancer drugs . Their structural similarity to purine allows them to effectively bind to biological targets, which is crucial in the development of chemotherapeutic agents.
Antibacterial Agents
The compound’s derivatives have demonstrated significant antibacterial activity . This suggests potential for AKOS000455077 to be used in the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern.
Anti-inflammatory Medications
Due to their chemical structure, thiazolo[3,2-a]pyrimidine derivatives have been identified as potential anti-inflammatory agents . AKOS000455077 could be researched further for its efficacy and mechanism of action in reducing inflammation.
Enzyme Inhibition
These compounds have been found to act as inhibitors for various enzymes, such as acetylcholinesterase and Mycobacterium tuberculosis O-acetylserine sulfhydrylase . This opens up research avenues for AKOS000455077 in the treatment of diseases like Alzheimer’s and tuberculosis.
Cytotoxic Agents
In vitro studies have shown that certain thiazolo[3,2-a]pyrimidine molecules exhibit cytotoxic properties, making them potential candidates for cancer treatment . AKOS000455077 could be part of this research, focusing on its ability to kill or inhibit the growth of cancer cells.
Molecular Docking Studies
Molecular docking studies are essential in drug discovery, and thiazolo[3,2-a]pyrimidine derivatives have been used in such studies to predict the interaction with biological targets . AKOS000455077 could be used in computational models to predict its efficacy and binding affinity.
Polymerization Reactions
Thiazolo[3,2-a]pyrimidine derivatives have been utilized in polymerization reactions as copolymers . This unique application could be explored with AKOS000455077 to develop new materials with specific properties.
Antiviral Research
The compound’s framework suggests potential applications in the development of antiviral drugs . Given the ongoing need for effective antiviral agents, AKOS000455077 could be a valuable compound in this field of research.
Mecanismo De Acción
While the specific mechanism of action for “N-(2-chlorophenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” is not mentioned in the retrieved papers, thiazolo[3,2-a]pyrimidines are known for their high antitumor, antibacterial, and anti-inflammatory activities . This suggests that they may interact with biological targets in a way that inhibits the growth of tumor cells, bacteria, or inflammation.
Direcciones Futuras
Thiazolo[3,2-a]pyrimidines, especially 2-substituted ones, are considered promising scaffolds for the design of new medicines, including anticancer drugs . This suggests that “N-(2-chlorophenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” and its derivatives could be further explored for their potential medicinal applications. Future research could focus on optimizing the interaction between the ligand and biological target, as well as investigating the specific mechanism of action of these compounds.
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-5-oxo-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3O2S/c20-14-8-4-5-9-15(14)22-17(24)13-10-21-19-23(18(13)25)16(11-26-19)12-6-2-1-3-7-12/h1-11H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQCMIKJNMEXHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=NC=C(C(=O)N23)C(=O)NC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aS*,5S*,9aS*)-5-[(E)-2-(2-methoxyphenyl)vinyl]-2-(3-pyridinylmethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B6052396.png)
![2-methyl-7-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6052397.png)
![N-{1-[(anilinocarbonothioyl)amino]-2,2,2-trichloroethyl}-3-phenylacrylamide](/img/structure/B6052404.png)
![5-{[4-(2-methylphenoxy)-1-piperidinyl]carbonyl}-1-[3-(4-morpholinyl)propyl]-2-piperidinone](/img/structure/B6052411.png)

![[(6,10-dicyano-9-oxo-8-azaspiro[4.5]dec-6-en-7-yl)thio]acetic acid](/img/structure/B6052423.png)

![3-{1-[(5-cyclopentyl-2-thienyl)methyl]-3-piperidinyl}-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B6052448.png)
![1-{4-[4-(3,5-di-tert-butyl-4-hydroxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B6052456.png)
![2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B6052479.png)
![3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B6052486.png)

![N-{[2-(4-chlorophenyl)-5-pyrimidinyl]methyl}-1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6052496.png)
![3-chloro-5-(4-fluorophenyl)-N-(2-furylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6052511.png)